molecular formula C19H22NO3+ B12779715 Quettamine CAS No. 77844-42-9

Quettamine

Cat. No.: B12779715
CAS No.: 77844-42-9
M. Wt: 312.4 g/mol
InChI Key: LQHAQKPJBTXMIP-ZWKOTPCHSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quettamine involves several key steps, including the formation of chiral building blocks through biocatalysis. The process often employs enzymes such as strictosidine synthase to achieve the desired stereochemistry . The synthetic route typically includes hydroxylation, imination, and thermolysis steps, performed under specific conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound leverages large-scale biocatalytic processes, integrating chemo-enzymatic strategies to optimize yield and reduce production costs. The use of biocatalysts not only enhances the efficiency of the synthesis but also minimizes the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Quettamine undergoes various chemical reactions, including:

    Oxidation: This reaction is facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions are prevalent, often involving reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as dihydrosecothis compound and secothis compound .

Scientific Research Applications

Quettamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Quettamine is unique among isoquinoline alkaloids due to its structural complexity and reactivity. Similar compounds include:

Properties

CAS No.

77844-42-9

Molecular Formula

C19H22NO3+

Molecular Weight

312.4 g/mol

IUPAC Name

4-[(3R,4S)-11-methoxy-5,5-dimethyl-2-oxa-5-azoniatricyclo[6.3.1.04,12]dodeca-1(11),8(12),9-trien-3-yl]phenol

InChI

InChI=1S/C19H21NO3/c1-20(2)11-10-12-6-9-15(22-3)19-16(12)17(20)18(23-19)13-4-7-14(21)8-5-13/h4-9,17-18H,10-11H2,1-3H3/p+1/t17-,18+/m0/s1

InChI Key

LQHAQKPJBTXMIP-ZWKOTPCHSA-O

Isomeric SMILES

C[N+]1(CCC2=C3[C@H]1[C@H](OC3=C(C=C2)OC)C4=CC=C(C=C4)O)C

Canonical SMILES

C[N+]1(CCC2=C3C1C(OC3=C(C=C2)OC)C4=CC=C(C=C4)O)C

Origin of Product

United States

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